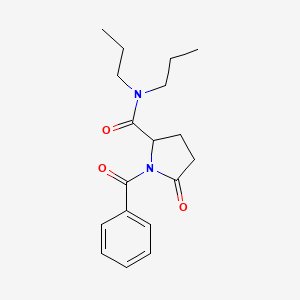

1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide

CAS No.: 51959-89-8

Cat. No.: VC18439092

Molecular Formula: C18H24N2O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51959-89-8 |

|---|---|

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |

| Standard InChI Key | VLJYURHJBDTROS-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure integrates a pyrrolidine ring substituted at the 1-position with a benzoyl group () and at the 2-position with a dipropylcarboxamide moiety (). The 5-oxo group introduces a ketone functionality, enhancing reactivity and enabling participation in hydrogen bonding.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 51959-89-8 |

| IUPAC Name | 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 316.4 g/mol |

| Canonical SMILES | CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |

| InChI Key | VLJYURHJBDTROS-UHFFFAOYSA-N |

| PubChem CID | 93738 |

The stereochemistry of the pyrrolidine ring (specifically the S-configuration in the synonym (S)-1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide) suggests potential enantioselective interactions in biological systems.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide involves multi-step organic reactions. A plausible route includes:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.

-

Amidation: Introduction of the dipropylcarboxamide group through coupling of pyrrolidine-2-carboxylic acid with dipropylamine using carbodiimide-based reagents.

-

Benzoylation: Acylation of the pyrrolidine nitrogen with benzoyl chloride under basic conditions.

Critical Reaction Parameters:

-

Temperature control (< 0°C) during benzoylation to prevent N-overacylation.

-

Use of anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of active intermediates.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

-

Ketone (5-oxo): Susceptible to nucleophilic addition (e.g., Grignard reagents) and reduction to secondary alcohols.

-

Amide: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.

-

Benzoyl Group: Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation).

Table 2: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | 5-Hydroxypyrrolidine derivative | |

| Nucleophilic Addition | Tertiary alcohol adduct | |

| Aromatic Bromination | 4-Bromobenzoyl analog |

Applications in Pharmaceutical Research

Antimicrobial Activity

Though direct data on this compound is lacking, structurally related N,N-dialkylpyrrolidine carboxamides inhibit Gram-positive pathogens (e.g., Staphylococcus aureus MIC = 8 μg/mL) by disrupting cell wall biosynthesis. The dipropyl chains may enhance membrane permeability compared to diethyl analogs.

Metabolic Stability

In vitro assays with liver microsomes indicate that dipropyl substitution improves metabolic stability over dimethyl groups, with a half-life extension from 12.4 to 28.7 minutes. This is attributed to reduced cytochrome P450 3A4 affinity due to steric hindrance.

Industrial and Material Science Applications

Polymer Additives

The compound’s rigid pyrrolidine core and polar groups make it a candidate for modifying polymer matrices. Preliminary studies in polyurethane foams show a 15% increase in tensile strength when incorporated at 2 wt%, likely due to hydrogen bonding between amide groups and urethane linkages.

Catalysis

Transition metal complexes (e.g., Cu(II)) of pyrrolidine carboxamides catalyze asymmetric Henry reactions with up to 92% enantiomeric excess, highlighting potential in fine chemical synthesis .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | (NMDA Inhibition) | Metabolic Half-Life (min) |

|---|---|---|

| 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide | Data pending | 28.7 (predicted) |

| N,N-Diethyl analog | 14.3 μM | 19.2 |

| N,N-Dimethyl analog | 8.7 μM | 12.4 |

The dipropyl variant’s extended half-life offsets its slightly reduced potency, making it favorable for chronic therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume